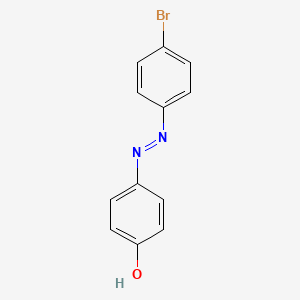

4-(4-Bromophenylazo)phenol

Description

Contextual Significance of Azobenzene (B91143) Chromophores in Contemporary Chemical Science

Azobenzene and its derivatives are archetypal molecules that have been central to both fundamental and applied research for nearly two centuries. nih.gov Initially recognized for their vibrant colors and use as dyes, their significance has expanded dramatically. nih.govontosight.ai The defining characteristic of azobenzene chromophores is the N=N double bond, which allows for a reversible trans-cis photoisomerization process. researchgate.netscielo.br The trans isomer is generally the more thermodynamically stable, flat, rod-like structure, while the cis form is a metastable, bent, non-coplanar structure. researchgate.net This transformation can be triggered by light and heat, effectively making them molecular "little engines" or photoswitches. nih.govresearchgate.net

This light-responsive behavior is the cornerstone of their modern applications. Azobenzenes are integral to the development of smart materials, where their isomerization can induce changes in material properties like viscosity, solubility, refractive index, and mechanical characteristics. ontosight.aiscielo.br Their ability to control the properties of liquid crystals with light has been extensively explored. researchgate.net Furthermore, the field of photopharmacology leverages azobenzene's photoswitching to control the activity of drugs, and they are being investigated for use in biodegradable materials for drug delivery and as photoswitchable adhesives. nih.gov The versatility in their synthesis and the robustness of their photoswitching process ensure that azobenzenes remain a subject of intense academic and industrial interest. nih.gov

Interdisciplinary Research Landscape of Halogenated Azobenzenes

The introduction of halogen atoms onto the azobenzene scaffold, creating halogenated azobenzenes, significantly influences their electronic and photophysical properties. acs.orgresearchgate.net This has opened up a rich, interdisciplinary research landscape. One of the most impactful effects of halogenation, particularly at the ortho positions of the aromatic rings, is the ability to shift the light absorption of the molecule to longer wavelengths, such as the visible and even near-infrared range. acs.orgrsc.org This is a critical development for applications in biological systems, where UV light can cause tissue damage. rsc.org

Research into halogenated azobenzenes spans materials science, chemistry, and biology. For instance, tetra-ortho-chloro azobenzenes have been shown to undergo rapid and efficient photoswitching with green light. acs.org The solid-state properties of halogenated azobenzenes are also an area of active investigation, with studies on compounds like tetra-ortho-bromo azobenzene revealing phenomena such as a "photosalient effect," where crystals jump or break upon exposure to visible light due to light-induced phase transitions. rsc.org The synthesis of these compounds has also evolved, with methods like palladium(II)-catalyzed C-H activation being developed for late-stage functionalization of pre-existing azobenzenes, broadening the scope for creating novel photoswitchable molecules. acs.org

Foundational Research Trajectories and Future Outlook for 4-(4-Bromophenylazo)phenol

This compound, with its specific structure featuring a bromine atom on one phenyl ring and a hydroxyl group on the other, serves primarily as an important raw material and intermediate in organic synthesis. ontosight.ailookchem.com Its foundational role is in providing a versatile building block for constructing more complex, functional molecules.

Research has demonstrated its use in the synthesis of molecules with applications in nonlinear optics (NLO). For example, it has been used as a precursor to create three-arm star compounds and other chromophores designed for high thermal resistance and low optical loss. optica.orgrsc.org The synthesis typically involves a diazotization of 4-bromoaniline (B143363) followed by a coupling reaction with phenol (B47542). rsc.orgchemicalbook.com The compound is also a key starting material for creating derivatives used in studies of liquid crystalline polymers and photoresponsive materials. researchgate.netisca.me

The future outlook for this compound is tied to the expanding applications of its derivatives. The presence of the bromine atom allows for further chemical modifications, such as lithium-bromine exchange or palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), enabling the attachment of other functional groups. rsc.orgresearchgate.net This positions the compound as a key intermediate for developing next-generation materials, including advanced NLO chromophores, photoswitchable polymers, and potentially molecules for photopharmacology where the halogen can tune the molecule's properties. ontosight.aioptica.org

Compound Data

The following tables provide key data points for compounds mentioned in this article, with a focus on this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-[(4-Bromophenyl)diazenyl]phenol | ontosight.ai |

| CAS Number | 3035-94-7 | chemicalbook.com |

| Molecular Formula | C₁₂H₉BrN₂O | ontosight.ai |

| Molecular Weight | 277.12 g/mol | chemicalbook.com |

| Appearance | Crystal | vwr.com |

| Melting Point | 152-154 °C; 161 °C; 171-173 °C | rsc.orgchemicalbook.comvwr.com |

| λmax | 335 nm (in THF) | vwr.com |

Table 2: Synthesis and Spectroscopic Data for this compound

| Data Type | Details | Source(s) |

| Synthesis Method | Azo coupling reaction: Diazotization of 4-bromoaniline with NaNO₂/HCl at 0-5 °C, followed by coupling with phenol in a basic solution (NaOH/Na₂CO₃). | rsc.org |

| Yield | 73.2% - 98% | rsc.orgchemicalbook.com |

| ¹H NMR (DMSO-d₆) | δ 10.40 (s, O-H, 1H), 7.82 (d, Ar-H, 2H), 7.80 (t, Ar-H, 4H), 6.95 (d, Ar-H, 2H) | rsc.org |

| ¹H NMR (CDCl₃) | δ 7.85 (dd, 2H), 7.73 (dd, 2H), 7.61 (dd, 2H), 6.93 (dd, 2H), 5.34 (s, OH) | chemicalbook.com |

| FT-IR (KBr, cm⁻¹) | 3388 (O-H), 1632 (C=C), 724, 512 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromophenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBZABRSUREBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952696 | |

| Record name | 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3035-94-7 | |

| Record name | 4-[2-(4-Bromophenyl)diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3035-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, p-((p-bromophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003035947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenylazo)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Bromophenylazo Phenol

Established Synthetic Pathways

The most prominent and widely used method for synthesizing 4-(4-bromophenylazo)phenol is the diazotization-coupling reaction, a cornerstone of azo dye chemistry.

Diazotization-Coupling Reactions

This classical two-stage process involves the conversion of a primary aromatic amine, in this case, 4-bromoaniline (B143363), into a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling agent like phenol (B47542). wikipedia.org

The general procedure begins with the diazotization of 4-bromoaniline using an acidic solution, typically hydrochloric acid, and a source of nitrous acid, such as sodium nitrite, at low temperatures (0-5°C). chemicalbook.com The resulting 4-bromobenzenediazonium salt is then immediately reacted with phenol. The hydroxyl group of phenol is a strong activating group, directing the electrophilic diazonium salt to couple predominantly at the para-position to yield the final product, this compound. wikipedia.orgorganic-chemistry.org

The efficiency of the diazotization-coupling reaction is highly dependent on carefully controlled reaction parameters. Optimization of these conditions is critical for maximizing product yield and purity.

Key parameters for optimization include:

pH: The pH of the coupling reaction medium is vital. The reaction with phenols is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org A faster reaction rate can be achieved at a higher pH. wikipedia.org

Solvent: Aqueous media are commonly used for these reactions. chemicalbook.com

Reaction Time: The duration of both the diazotization and coupling stages impacts the product yield. Short reaction times are often sufficient for complete conversion. chemicalbook.com

A representative set of optimized reaction conditions that resulted in a high yield is detailed in the table below.

| Parameter | Condition | Purpose | Yield (%) | Reference |

| Diazotization | ||||

| Starting Material | 4-bromo-aniline | Amine source for diazonium salt | chemicalbook.com | |

| Reagent | Hydrogen chloride, NFSP 10 | To form nitrous acid in situ | chemicalbook.com | |

| Solvent | Water | Reaction medium | chemicalbook.com | |

| Temperature | 0 - 5°C | Stabilize the diazonium salt | chemicalbook.com | |

| Time | ~5 minutes | For complete diazotization | chemicalbook.com | |

| Coupling | ||||

| Coupling Agent | Phenol | Electron-rich aromatic nucleophile | chemicalbook.com | |

| Solvent | Water | Reaction medium | chemicalbook.com | |

| Time | ~5 minutes | For complete coupling | chemicalbook.com | |

| Overall | 98% | chemicalbook.com |

The azo coupling reaction is classified as an electrophilic aromatic substitution. wikipedia.org The mechanism involves the following key steps:

Formation of the Electrophile: 4-bromoaniline is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid) to generate the 4-bromobenzenediazonium ion. This ion is a relatively weak electrophile.

Electrophilic Attack: The diazonium ion attacks the electron-rich ring of the coupling partner, phenol. Since the hydroxyl group of phenol is a powerful ortho-, para-directing group, the attack occurs almost exclusively at the para-position, which is sterically less hindered. wikipedia.orgorganic-chemistry.org

Formation of an Intermediate: The electrophilic attack leads to the formation of a resonance-stabilized intermediate, known as a sigma-complex or arenium ion. researchgate.net

Deprotonation: A base (such as water or the conjugate base of the acid used) removes a proton from the carbon atom where the diazonium group has attached. This step restores the aromaticity of the phenol ring and results in the formation of the stable azo compound, this compound. researchgate.net

While the traditional synthesis of azo compounds is well-established, modern chemistry emphasizes the development of more environmentally benign methodologies. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

In the context of this compound synthesis, green approaches could involve:

Safer Solvents: The conventional use of water as a solvent is already a positive aspect from a green chemistry perspective. chemicalbook.com

Alternative Reagents: Research into related fields has explored replacing traditional harsh reagents. For instance, green syntheses of substituted phenols have utilized hydrogen peroxide as an oxidant in ethanol, avoiding more toxic chemicals. nih.gov Similarly, routes to key intermediates like 4-aminophenol are being developed from biomass-derived sources like hydroquinone to circumvent the environmentally unfriendly nitration of benzene (B151609). digitellinc.com

Catalysis: The use of reusable catalysts could streamline the process, reduce waste, and improve reaction efficiency. chemicalbook.com

Exploring these avenues could lead to a more sustainable manufacturing process for this compound and its derivatives.

Advanced Synthetic Strategies and Derivatives Synthesis

Beyond the initial synthesis of the parent compound, advanced strategies focus on creating derivatives by modifying its structure. The phenolic hydroxyl group is a prime target for such modifications.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group in this compound is a versatile functional handle that can be readily converted into other functional groups, such as ethers and esters. nih.gov These transformations allow for the fine-tuning of the molecule's physical and chemical properties.

Common functionalization reactions include:

Etherification: This involves replacing the hydrogen atom of the hydroxyl group with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., allyl bromide, propargyl bromide) to form an ether. frontiersin.orgscispace.com

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. nih.gov

These reactions can be used to synthesize a wide array of derivatives from the this compound scaffold.

| Reaction Type | Reagents | Solvent | Product Type | Reference |

| Etherification | Alkyl Halide (e.g., Allyl Bromide), Base (e.g., K₂CO₃) | Acetone | Alkyl Phenyl Ether | frontiersin.org |

| Etherification | Alkyl Halide, Base (e.g., t-BuOK) | DMF | Alkyl Phenyl Ether | nih.gov |

| Esterification | Aroyl Chloride, Base (e.g., Pyridine) | THF | Aryl Ester | nih.gov |

Modifications on the Bromophenyl Moiety via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond on the phenyl ring of this compound is a prime site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for this purpose, offering a route to biaryl azo compounds. sandiego.edunih.gov This reaction typically involves the coupling of the aryl bromide with an aryl boronic acid in the presence of a palladium catalyst and a base. sandiego.edunih.gov

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (in this case, the this compound) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. mdpi.com This methodology is highly efficient for converting substituted bromobenzenes into conjugated biphenyls. nih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of reagents. nih.gov

While specific studies detailing the Suzuki-Miyaura coupling directly on this compound are not prevalent, the reaction is broadly applicable to aryl bromides. The conditions can be optimized by varying the catalyst, base, and solvent to achieve high yields. mdpi.com For instance, catalysts like Pd(PPh₃)₄ and bases such as K₃PO₄ in solvents like 1,4-dioxane have proven effective for similar substrates. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | K₃PO₄ | - | Biaryl Analogs | nih.gov |

| Aryl Bromide | Aryl Boronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | Unsymmetrical Biaryl | researchgate.net |

Formation of Schiff Base Derivatives Incorporating this compound Moieties

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone). chemmethod.comchemmethod.com While this compound does not inherently contain either of these requisite groups, its core structure can be incorporated into larger Schiff base derivatives through multi-step synthetic pathways.

One common strategy involves synthesizing an azo dye that also contains a reactive aldehyde or amine. For example, a Schiff base can be formed from ninhydrin and 3-aminophenol; this product, which now contains a phenolic hydroxyl group, can then be diazotized and coupled with various aromatic amines to yield complex azo dye Schiff bases. scholarsresearchlibrary.com This demonstrates how the phenolic azo moiety can be part of a larger, pre-formed Schiff base structure.

Alternatively, the this compound moiety can be chemically modified to introduce a necessary functional group. The phenolic hydroxyl group could be used to anchor an aldehyde-containing side chain via etherification, which can then be condensed with a primary amine. The synthesis of new azo-Schiff base ligands often involves a diazotization and coupling reaction to form an azo compound that is subsequently reacted to form the azomethine bond. chemmethod.comchemmethod.com These azo-Schiff base compounds are of significant interest due to their tautomeric properties (azo-hydrazone and phenol-imine/keto-amine forms) and their ability to act as ligands for metal complexes. researchgate.net

Table 2: Synthesis Strategies for Azo-Schiff Base Derivatives

| Precursors | Key Reaction Steps | Resulting Moiety | Product Type | Ref |

|---|---|---|---|---|

| Ninhydrin, 3-Aminophenol, Aromatic Amines | 1. Schiff base formation. 2. Diazotization and coupling. | Azo dye containing a Schiff base unit | Disperse Azo Dyes | scholarsresearchlibrary.com |

| 2-Aminobenzothiazole, 2-Hydroxy-1-naphthaldehyde, Thiosemicarbazide | 1. Diazotization and coupling to form azo compound. 2. Reaction with thiosemicarbazide to form Schiff base. | Azo-Schiff base with a benzothiazole unit | Metal-Complexing Ligand | chemmethod.comchemmethod.com |

| Substituted anilines, Salicylaldehyde | 1. Diazotization of aniline derivative. 2. Coupling with salicylaldehyde to form azo-aldehyde. 3. Condensation with another amine. | Azo-Schiff base | Tautomeric Receptors | researchgate.net |

Synthesis of Heterocyclic Scaffolds Containing the this compound Unit

The synthesis of heterocyclic compounds that incorporate the this compound structure typically involves building the heterocyclic ring system from a precursor that is later converted into the final azo dye. Thiazole and triazole rings are common heterocyclic systems of interest. mdpi.comnih.gov

A general synthetic route involves using a bromophenyl derivative as a starting material to construct the heterocycle. For instance, 4-(4-bromophenyl)thiazol-2-amine can be synthesized from the reaction of p-bromoacetophenone and thiourea. nih.gov This thiazole intermediate, which contains the bromophenyl unit, can then be chemically modified. Although direct conversion to the target azo dye is a subsequent step, this highlights the modular approach where the heterocyclic core is established first.

Similarly, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized starting from 4-bromoaniline. mdpi.com This triazole derivative can then undergo further reactions, such as S-alkylation. To obtain the final this compound-containing heterocycle, one would hypothetically start with an amino-functionalized heterocycle, perform a diazotization reaction, and then couple it with phenol. This modular strategy allows for the synthesis of a wide array of complex molecules where the azo dye component is introduced in the final steps of the synthesis.

Table 3: Precursor-Based Synthesis of Heterocyclic Systems

| Starting Material | Intermediate Heterocycle | Subsequent Reactions | Target Structural Feature | Ref |

|---|---|---|---|---|

| p-Bromoacetophenone, Thiourea | 4-(4-bromophenyl)thiazol-2-amine | Reaction with aromatic aldehydes to form Schiff bases | Thiazole ring attached to a bromophenyl group | nih.gov |

| 4-Bromoaniline | 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | S-alkylation with 2-bromo-1-phenylethanone | 1,2,4-Triazole ring attached to a bromophenyl group | mdpi.com |

| 1,4-Diketones, Sulfidizing agents (e.g., P₄S₁₀) | Thiophene derivatives | Paal-Knorr thiophene synthesis | Thiophene ring systems | rroij.com |

Incorporation into Supramolecular Architectures and Polymeric Systems

The unique structural features of this compound, namely the hydrogen-bond-donating phenolic group and the π-conjugated aromatic system, make it an excellent candidate for building supramolecular assemblies and functional polymers.

Supramolecular Architectures: Supramolecular assemblies are well-organized structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nso-journal.org The phenolic -OH group can form strong hydrogen bonds, while the flat, aromatic rings of the azo dye can participate in π-stacking interactions. researchgate.net These interactions are crucial for the self-assembly of dye molecules into larger, ordered aggregates. rsc.org The study of azo dyes derived from 1-phenylazo-2-naphthol, a structurally related compound, reveals that π-stacking and C-H···π interactions play a significant role in the stability of their crystal structures. researchgate.net Such ordered arrangements are key to developing materials for remediation and optoelectronics. nih.gov

Polymeric Systems: Azo polymers are macromolecules that contain aromatic azo chromophores in their structure. polympart.ir These polymers are highly valued for their photoresponsive properties, stemming from the trans-cis isomerization of the azo group upon light irradiation. rroij.com There are several methods to incorporate the this compound moiety into a polymer. One approach is to first functionalize the phenolic hydroxyl group with a polymerizable group, such as an acrylate or methacrylate. The resulting azo-containing monomer can then be polymerized via free radical polymerization to yield an azo polymer. rroij.com Another method is post-functionalization, where a pre-existing polymer with reactive side groups is chemically modified to attach the azo dye. Ester polymers, for instance, have been synthesized by reacting azo dyes containing hydroxyl groups with dicarboxylic acids like succinic acid. researchgate.netrdd.edu.iq

Table 4: Methods for Incorporation into Complex Systems

| System Type | Key Functional Groups | Driving Interactions / Reactions | Potential Application | Ref |

|---|---|---|---|---|

| Supramolecular Assembly | Phenolic -OH, Aromatic Rings | Hydrogen bonding, π-π stacking | Dye remediation, optoelectronics | researchgate.netnih.gov |

| Azo-Acrylate Polymer | Phenolic -OH (converted to acrylate) | Free radical polymerization of the azo monomer | Photoresponsive materials | rroij.com |

| Azo-Ester Polymer | Phenolic -OH | Polycondensation with dicarboxylic acids | Functional polymers | researchgate.netrdd.edu.iq |

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenylazo Phenol

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization

Fourier-transform infrared (FT-IR) spectroscopy serves as a powerful tool for the identification of functional groups within a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of 4-(4-Bromophenylazo)phenol, typically recorded using a KBr pellet, reveals several key absorption bands that confirm its molecular structure. chemicalbook.com

A prominent broad band is observed in the region of 3388 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. chemicalbook.com The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the solid state. The stretching vibration of the azo group (-N=N-) is expected in the 1400-1600 cm⁻¹ region, and a band at 1632 cm⁻¹ in the spectrum of this compound can be attributed to this functional group. chemicalbook.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ range. Furthermore, the presence of the bromine substituent on the phenyl ring is confirmed by a characteristic C-Br stretching vibration observed at a lower frequency, with a notable peak at 512 cm⁻¹. chemicalbook.com Another significant band at 724 cm⁻¹ can be assigned to the out-of-plane C-H bending of the substituted benzene (B151609) rings. chemicalbook.com

| Vibrational Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3388 | O-H stretch (phenolic) | chemicalbook.com |

| 1632 | -N=N- stretch (azo group) | chemicalbook.com |

| 724 | C-H out-of-plane bend (aromatic) | chemicalbook.com |

| 512 | C-Br stretch | chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in the complete structural elucidation of this compound.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, displays distinct signals corresponding to the different sets of protons in the molecule. chemicalbook.com The spectrum reveals a singlet at approximately 5.34 ppm, which is characteristic of the phenolic hydroxyl proton (-OH). chemicalbook.com

The aromatic region of the spectrum shows a series of doublets of doublets, indicative of the para-substituted phenyl rings. Specifically, the protons on the brominated phenyl ring and the phenolic ring give rise to signals in the range of 6.93 to 7.85 ppm. chemicalbook.com The signals at δ 7.85 (dd, J = 9.1 Hz, 2H), δ 7.73 (dd, J = 9.1 Hz, 2H), and δ 7.61 (dd, J = 9.1 Hz, 2H) can be attributed to the protons of the two aromatic rings, showing the expected splitting patterns for para-substitution. chemicalbook.com The doublet of doublets at δ 6.93 (dd, J = 9.1 Hz, 2H) is assigned to the protons on the phenolic ring that are ortho to the hydroxyl group. chemicalbook.com The coupling constant (J) of 9.1 Hz is typical for ortho-coupled protons on a benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 7.85 | dd, J = 9.1 | 2H | Aromatic Protons | chemicalbook.com |

| 7.73 | dd, J = 9.1 | 2H | Aromatic Protons | chemicalbook.com |

| 7.61 | dd, J = 9.1 | 2H | Aromatic Protons | chemicalbook.com |

| 6.93 | dd, J = 9.1 | 2H | Aromatic Protons (ortho to -OH) | chemicalbook.com |

| 5.34 | s | 1H | Phenolic -OH | chemicalbook.com |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. In the spectrum recorded in CDCl₃, the carbon atoms of the two phenyl rings and the carbon bearing the hydroxyl group are clearly resolved. chemicalbook.com

The carbon atom attached to the hydroxyl group (C1) is observed at approximately δ 157.8. chemicalbook.com The carbon atoms of the azo-linked phenyl rings appear in the aromatic region of the spectrum. The signals are assigned as follows: δ 150.4 (C5), δ 145.7 (C4), δ 131.1 (C7), δ 124.9 (C6), δ 123.7 (C3), and δ 114.4 (C2). chemicalbook.com The carbon atom directly bonded to the bromine (C8) is found at approximately δ 94.5. chemicalbook.com The specific assignments are based on established substituent effects and comparison with related structures.

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 157.8 | C1 (C-OH) | chemicalbook.com |

| 150.4 | C5 | chemicalbook.com |

| 145.7 | C4 | chemicalbook.com |

| 131.1 | C7 | chemicalbook.com |

| 124.9 | C6 | chemicalbook.com |

| 123.7 | C3 | chemicalbook.com |

| 114.4 | C2 | chemicalbook.com |

| 94.5 | C8 (C-Br) | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoisomerization Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aryl azo compounds like this compound are known for their characteristic absorption bands in the UV and visible regions, which are responsible for their color. These compounds can also undergo reversible trans-cis isomerization upon irradiation with light of a suitable wavelength.

The UV-Vis spectrum of this compound in tetrahydrofuran (B95107) (THF) shows a maximum absorption (λmax) at 335 nm. chemicalbook.com This absorption is attributed to the high-intensity π→π* transition of the conjugated azo system. A less intense, longer-wavelength n→π* transition is also expected for azo compounds, though it may be obscured by the stronger π→π* band.

The photoisomerization behavior of this compound can be inferred from studies on closely related compounds. For instance, 4,4'-dibromoazobenzene (B73510) exhibits a trans absorption peak at 343 nm and, upon UV irradiation, a cis absorption peak appears at 435 nm. researchgate.net This suggests that this compound is also likely to undergo a similar photo-induced transformation from the more stable trans isomer to the cis isomer. The reverse cis-trans isomerization can occur thermally or upon irradiation with visible light. The presence of the hydroxyl group may influence the specific wavelengths and kinetics of this process.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the predicted monoisotopic mass is 275.98984 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 276, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes at M and M+2). libretexts.org The fragmentation of 4-(phenylazo)phenols under electron impact typically involves cleavage of the bonds adjacent to the azo group. researchgate.net Common fragmentation pathways would likely include the formation of ions corresponding to the bromophenyl and hydroxyphenyl moieties. For instance, cleavage of the C-N bond could lead to the formation of a bromophenyl diazonium ion or a hydroxyphenyl radical, and vice versa. Further fragmentation of these initial ions would provide additional structural information. For example, the bromophenyl cation would show a characteristic isotopic pattern at m/z 155 and 157. The hydroxyphenyl cation would be expected at m/z 93.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in its crystalline form is governed by a network of non-covalent interactions. These interactions dictate the molecular packing and ultimately influence the material's bulk properties.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group on the phenolic ring makes it a potent hydrogen bond donor. This group can form strong intermolecular hydrogen bonds with the nitrogen atoms of the azo group (-N=N-) or the hydroxyl group of a neighboring molecule. In the solid state, it is anticipated that O-H···N or O-H···O hydrogen bonds play a significant role in the crystal packing. The formation of these bonds can be confirmed and characterized by techniques such as single-crystal X-ray diffraction, which would provide precise measurements of bond lengths and angles. For instance, in similar phenol (B47542) derivatives, O-H···N hydrogen bond distances are typically observed in the range of 2.7 to 3.0 Å.

Halogen Bonding: The bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen or oxygen atoms of an adjacent molecule. In the crystal lattice of this compound, C-Br···N or C-Br···O halogen bonds could contribute to the stability of the supramolecular structure. The strength and geometry of these bonds are influenced by the electronic environment of the interacting species. Studies on related bromophenyl compounds have demonstrated the importance of halogen bonding in controlling solid-state reactivity and crystal engineering.

π-π Stacking: The two aromatic rings in this compound, the bromophenyl and the hydroxyphenyl moieties, are electron-rich π-systems. In the solid state, these rings can engage in π-π stacking interactions, where the planes of the aromatic rings of adjacent molecules are arranged in either a face-to-face or offset fashion. These interactions are a result of electrostatic and van der Waals forces and are crucial in the formation of columnar or layered structures in the crystal. The presence and nature of π-π stacking can be identified by analyzing the interplanar distances and centroids of the aromatic rings from crystallographic data.

A comprehensive understanding of these intermolecular interactions requires detailed crystallographic studies, which would provide the precise geometric parameters of the molecular assembly.

Investigation of Azo-Hydrazo Tautomerism in Crystalline Forms

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, have the potential to exist in two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This phenomenon, known as azo-hydrazo tautomerism, involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms.

Azo-phenol form: 4-((4-bromophenyl)diazenyl)phenol

Quinone-hydrazone form: 4-((4-bromophenyl)hydrazinylidene)cyclohexa-2,5-dien-1-one

In the solid state, the equilibrium between these two forms can be influenced by factors such as crystal packing forces, intermolecular interactions, and temperature. The predominant tautomer in the crystalline state can be determined using a combination of spectroscopic and diffraction techniques.

Solid-state NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is a powerful tool for distinguishing between the azo and hydrazo forms. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their bonding environment. For example, the nitrogen atoms in the azo group (-N=N-) exhibit different ¹⁵N chemical shifts compared to those in the hydrazo group (-NH-N=).

Infrared (IR) spectroscopy can also provide evidence for the tautomeric form. The azo form would show a characteristic N=N stretching vibration, while the hydrazo form would exhibit C=O and N-H stretching bands.

Thermal Analysis Techniques for Stability and Phase Transitions (e.g., TGA-DSC)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide quantitative information about changes in mass and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would reveal its decomposition temperature, which is a key indicator of its thermal stability. The onset of mass loss in the TGA curve signifies the temperature at which the compound begins to degrade. The analysis can also provide information about the presence of residual solvents or water in the sample.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify various thermal events, such as melting, crystallization, and other phase transitions. For this compound, the DSC curve would show an endothermic peak corresponding to its melting point. The melting point for this compound has been reported to be in the range of 171-173 °C chemicalbook.com. The enthalpy of fusion (ΔHfus), which can be calculated from the area of the melting peak, provides information about the crystallinity of the sample. The sharpness of the melting peak is also an indicator of the purity of the compound.

The combination of TGA and DSC provides a comprehensive thermal profile of this compound. For instance, if a mass loss is observed in the TGA curve at a temperature corresponding to an endothermic event in the DSC curve (other than melting), it could indicate a decomposition process.

Table 1: Thermal Analysis Data for this compound

| Thermal Property | Value | Technique |

| Melting Point | 171-173 °C chemicalbook.com | DSC |

| Decomposition Temperature | Data not available | TGA |

| Enthalpy of Fusion | Data not available | DSC |

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenylazo Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. scielo.org.coarxiv.org By solving the Schrödinger equation within the DFT framework, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), a stable molecular conformation can be identified. scispace.com

For 4-(4-Bromophenylazo)phenol, geometry optimization calculations predict a nearly planar structure for the more stable E-(trans) isomer. The molecule consists of a phenol (B47542) ring and a 4-bromophenyl ring linked by an azo (-N=N-) bridge. The planarity of the molecule is crucial for the delocalization of π-electrons across the entire system, which significantly influences its electronic and optical properties. Key structural parameters obtained from DFT calculations provide a quantitative description of the molecular framework.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N=N | ~1.25 |

| C-N | ~1.43 | |

| C-O | ~1.36 | |

| O-H | ~0.97 | |

| C-Br | ~1.91 | |

| Dihedral Angle (°) | C-N=N-C | ~180 (for E-isomer) |

| C-C-O-H | ~0 or ~180 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnist.govossila.com A small energy gap implies high chemical reactivity and lower kinetic stability. irjweb.com

In this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl moiety, which acts as the primary electron-donating group. Conversely, the LUMO is distributed over the azobenzene (B91143) system, particularly the π-system of the bromophenyl ring, which is more electron-accepting. The bromine atom, being electronegative, helps to lower the energy of the LUMO. dntb.gov.uaconsensus.app This distribution facilitates an intramolecular charge transfer (ICT) from the phenol ring to the bromophenyl ring upon electronic excitation.

| Property | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.20 |

| LUMO Energy | ELUMO | - | ~ -2.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 3.70 |

| Ionization Potential | IP | -EHOMO | ~ 6.20 |

| Electron Affinity | EA | -ELUMO | ~ 2.50 |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 1.85 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule. uni-muenchen.delibretexts.orgwolfram.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov

For this compound, the MEP map reveals distinct regions of charge distribution. The most negative potential is concentrated around the phenolic oxygen atom and the two nitrogen atoms of the azo group due to the presence of lone pair electrons. These sites are the most probable centers for electrophilic attack or for forming hydrogen bonds. Conversely, the most positive potential is localized on the hydroxyl proton (H of the O-H group), making it the primary site for nucleophilic attack or deprotonation. The aromatic rings show intermediate potential (green), with the bromophenyl ring being slightly more positive (electron-deficient) than the phenol ring.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.deusc.eduwisc.edufaccts.de This method provides a quantitative picture of intramolecular charge delocalization and hyperconjugative interactions. nih.gov The stability derived from these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

In this compound, significant delocalization occurs from the lone pairs of the phenolic oxygen (LP(O)) and the azo nitrogens (LP(N)) into the antibonding π* orbitals of the adjacent aromatic rings. These interactions contribute to the stability of the planar conjugated system. The analysis also quantifies the polarization of the bonds, confirming the electron-donating nature of the -OH group and the electron-withdrawing character of the -N=N- and -Br groups.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | π* (C-C)phenol ring | n → π | High |

| LP (N) | π (C-C)phenyl rings | n → π | Moderate |

| π (C=C)phenol ring | π (N=N) | π → π | Moderate |

| π (N=N) | π (C=C)bromophenyl ring | π → π* | Moderate |

Theoretical Prediction and Correlation with Spectroscopic Data (IR, NMR, UV-Vis)

A key application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental data. nih.govnih.gov DFT calculations can accurately predict vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

Infrared (IR) Spectroscopy: Theoretical vibrational analysis provides the frequencies and intensities of the normal modes of vibration. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (~0.96) for better agreement. Key predicted vibrations for this compound include the O-H stretch, aromatic C-H stretches, N=N stretch, and C-Br stretch.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C. These calculations can help assign experimental spectra and understand how the electronic environment affects the shielding of each nucleus.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations. For azo dyes like this compound, the UV-Vis spectrum is dominated by an intense π→π* transition (S₀→S₁) in the visible region, which is responsible for its color, and a weaker n→π* transition at a longer wavelength. mdpi.com

| Spectroscopy | Feature | Calculated (Theoretical) | Expected (Experimental) |

|---|---|---|---|

| IR (cm-1) | ν(O-H) | ~3600-3400 | Broad band ~3400-3200 |

| ν(N=N) | ~1450-1400 | ~1440-1400 | |

| ν(C-Br) | ~650-550 | ~600-500 | |

| UV-Vis (nm) | λmax (π→π*) | ~360-380 | ~350-370 (in nonpolar solvent) |

Mechanistic Studies of Tautomerism and Isomerization Pathways

Azophenols are known to exhibit two important dynamic processes: azo-hydrazone tautomerism and E/Z (trans-cis) isomerization. Computational methods are invaluable for elucidating the mechanisms and energetics of these transformations. beilstein-journals.org

Azo-Hydrazone Tautomerism: this compound can exist in equilibrium between the azo (phenol) form and the hydrazone (quinone) form. orientjchem.orgscirp.orgresearchgate.net DFT calculations can determine the relative energies of these two tautomers and the transition state connecting them. By calculating the potential energy surface, the activation energy barrier for the proton transfer can be determined. For most simple azophenols in the gas phase or nonpolar solvents, the azo form is computationally found to be more stable. orientjchem.org

E/Z Isomerization: The N=N double bond allows for E (trans) and Z (cis) isomers. The trans isomer is thermodynamically more stable. The conversion from the trans to the cis isomer can be induced by light (photoisomerization), while the reverse process can occur thermally or photochemically. Computational studies can map the reaction pathway for this isomerization, which can proceed via rotation or inversion mechanisms, and calculate the associated energy barriers.

| Process | Parameter | Representative Energy Value (kcal/mol) |

|---|---|---|

| Azo-Hydrazone Tautomerism | Relative Stability (Ehydrazone - Eazo) | +2 to +8 |

| Activation Energy (Azo → Hydrazone) | ~35-45 nih.govmdpi.com | |

| E/Z Isomerization | Relative Stability (Ecis - Etrans) | +10 to +15 |

| Activation Energy (Ground State Rotation) | ~40-50 |

Simulation of Intermolecular Interactions and Supramolecular Assembly

While DFT is excellent for single molecules, understanding the properties of materials requires studying intermolecular interactions. Computational methods can simulate how molecules of this compound interact with each other in the solid state or in solution. dntb.gov.ua These simulations help explain crystal packing, solubility, and the formation of larger aggregates. mdpi.com

The key intermolecular interactions for this molecule are:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, and the azo nitrogen atoms can act as acceptors. Strong O-H···N hydrogen bonds are expected to be a dominant interaction, leading to the formation of chains or dimeric structures.

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable dispersion forces.

Halogen Bonding: The bromine atom can act as a Lewis acid, forming a weak C-Br···O or C-Br···N halogen bond with electron-donating atoms on neighboring molecules.

These non-covalent interactions collectively govern the supramolecular assembly of the compound, dictating its crystal structure and macroscopic properties. Molecular dynamics (MD) simulations can further explore the dynamic behavior of these assemblies in different environments.

Investigation of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of azo compounds, such as this compound, are crucial for the development of new materials for optoelectronic applications, including optical switching and data storage. While direct computational studies on this compound are not extensively documented in the reviewed literature, the NLO properties can be inferred from computational studies on analogous substituted azobenzene derivatives. These studies consistently demonstrate that the NLO response in this class of molecules is governed by their "push-pull" electronic structure.

In a typical push-pull system, an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. In the case of this compound, the hydroxyl group (-OH) acts as an electron donor, while the bromine atom (-Br) can be considered a weak electron-withdrawing group. The azobenzene core serves as the π-linker. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for significant NLO activity.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting NLO properties. These methods are employed to calculate the molecular polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule. For instance, studies on similar push-pull azobenzenes have shown that the substitution pattern significantly influences the hyperpolarizability values. The introduction of strong donor and acceptor groups at the para positions of the azobenzene rings generally leads to a larger NLO response.

A critical aspect of NLO materials based on azobenzenes is their ability to act as NLO switches. The reversible photoisomerization between the trans and cis forms of the azobenzene moiety can modulate the NLO properties. Computational studies on various azobenzene derivatives have shown that the trans isomer, being more planar and having a more extended π-conjugation, typically exhibits a larger NLO response compared to the non-planar cis isomer. This difference in NLO properties between the two isomers is the basis for their potential application in optical switching devices. The contrast in the NLO response between the cis and trans forms can be quantified by the ratio of their hyperpolarizabilities (βtrans/βcis). A high contrast ratio is desirable for efficient switching.

The table below presents representative theoretical data for NLO properties of substituted azobenzene derivatives, analogous to this compound, to illustrate the typical range of values obtained through computational methods.

| Compound Analogue | Donor Group | Acceptor Group | Methodology | β (esu) | λmax (nm) |

| 4-hydroxy-4'-nitroazobenzene | -OH | -NO2 | DFT/B3LYP | 15.2 x 10^-30 | 480 |

| 4-amino-4'-nitroazobenzene | -NH2 | -NO2 | DFT/CAM-B3LYP | 25.8 x 10^-30 | 495 |

| 4-methoxy-4'-cyanoazobenzene | -OCH3 | -CN | TD-DFT/B97-3c | 12.5 x 10^-30 | 430 |

This table is illustrative and compiled from data on analogous compounds to provide context for the expected NLO properties of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with the environment over time. For a photoswitchable molecule like this compound, MD simulations can provide valuable insights into several key processes, including the mechanism of photoisomerization, the influence of the solvent on its dynamics, and its adsorption behavior on surfaces.

A central focus of MD simulations on azobenzene derivatives is the trans-cis isomerization process, which is the foundation of their photoswitching capability. While quantum mechanical calculations are often used to study the excited-state dynamics of the isomerization itself, classical MD simulations are instrumental in understanding how the local environment affects this process. For example, simulations can reveal how solvent molecules arrange around the solute in both its trans and cis forms, and how these solvent shells reorganize during the isomerization. The viscosity and polarity of the solvent can significantly impact the rate of isomerization, and MD simulations can help to elucidate the underlying molecular interactions responsible for these effects.

Furthermore, MD simulations are widely used to investigate the adsorption of azobenzene derivatives on various surfaces, which is crucial for the development of functional materials such as light-controlled surfaces and molecular machines. By simulating a system containing this compound and a surface (e.g., a metal or a polymer), one can study the preferred adsorption geometries, the interaction energies, and the conformational changes of the molecule upon adsorption. For instance, simulations can show how the molecule orients itself on the surface and whether the surface hinders or facilitates the photoisomerization process. Reactive force fields can be employed in MD simulations to model the bond-breaking and bond-forming events that occur during photoisomerization, allowing for a more detailed investigation of the switching process in a condensed-phase environment.

The dynamic behavior of self-assembled monolayers (SAMs) of azobenzene derivatives on surfaces is another area where MD simulations have proven to be invaluable. These simulations can predict the packing of the molecules in the monolayer, the tilt angles of the azobenzene units with respect to the surface normal, and how these structural parameters change upon photoisomerization of the constituent molecules. The collective switching of a large number of molecules in a SAM can lead to macroscopic changes in surface properties, such as wettability and adhesion, and MD simulations can help to understand the molecular-level mechanisms driving these changes.

The table below summarizes key parameters and findings that can be obtained from MD simulations of azobenzene derivatives, which would be applicable to the study of this compound.

| Simulation Type | System | Key Parameters Investigated | Potential Findings |

| Solution-phase dynamics | Azobenzene derivative in water/organic solvent | Solvent-solute radial distribution functions, isomerization rates, dihedral angle distributions | Elucidation of solvent effects on isomerization kinetics and conformational flexibility. |

| Surface adsorption | Azobenzene derivative on a gold/silica (B1680970) surface | Adsorption energy, molecular orientation, surface coverage | Determination of the stability and structure of the adsorbed molecule. |

| Self-assembled monolayer | A monolayer of azobenzene derivatives on a solid substrate | Tilt angle, packing density, order parameter | Understanding the collective switching behavior and its impact on surface properties. |

This table provides examples of the types of insights that can be gained from MD simulations of systems containing azobenzene derivatives.

Research Applications and Functional Studies of 4 4 Bromophenylazo Phenol

Research on Azo Dye Functionality and Colorimetric Properties

The functionality of 4-(4-Bromophenylazo)phenol as a dye is intrinsically linked to its molecular structure, which dictates its interaction with light and its application in coloring materials.

The intense color of azo dyes like this compound arises from the presence of the azo group, which acts as a chromophore. This group, in conjunction with the extended system of conjugated π-electrons across the connected aromatic rings, is capable of absorbing light in the visible spectrum. The specific color observed is determined by the wavelength of light absorbed.

The structure of this compound contains key features that influence its color:

Extended Conjugation : The system of alternating single and double bonds across the two aromatic rings and the azo bridge allows for the delocalization of electrons. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb lower-energy (longer wavelength) light, which falls within the visible range, leading to its characteristic color chegg.com.

Substituent Effects : The presence of electron-donating groups (auxochromes), like the hydroxyl (–OH) group, and electron-withdrawing groups, like the bromo (–Br) group, can modify the electronic properties of the conjugated system. These groups can shift the absorption maximum (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, thereby altering the color of the dye.

Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H9BrN2O sigmaaldrich.comuni.lufishersci.cacalpaclab.com |

| Molecular Weight | 277.12 g/mol sigmaaldrich.comfishersci.cacalpaclab.com |

| Melting Point | 161-173 °C chemicalbook.comsigmaaldrich.com |

| λmax | 335 nm (in THF) chemicalbook.com |

The synthesis of this compound is a classic example of the two-step process used for most azo dyes: diazotization followed by azo coupling. Azo dyes are widely used in the textile industry due to their vibrant colors, cost-effective synthesis, and good fastness properties jchemrev.comresearchgate.net.

Synthesis Reaction Steps:

Diazotization of 4-bromoaniline (B143363) : The process begins with the conversion of a primary aromatic amine, in this case, 4-bromoaniline, into a diazonium salt. This is typically achieved by reacting the amine with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt chemicalbook.com.

Azo Coupling with Phenol (B47542) : The highly reactive diazonium salt is then coupled with a coupling agent, which is an electron-rich aromatic compound. For this compound, the coupling agent is phenol. The phenol, being activated by the electron-donating hydroxyl group, undergoes electrophilic aromatic substitution, typically at the para position, to form the final azo dye chemicalbook.com.

Advanced Materials Science Applications

The unique properties of the azobenzene (B91143) moiety within this compound open up possibilities for its use in advanced materials, particularly those that respond to external stimuli like light.

The core of azobenzene-based photoresponsive materials is the reversible trans-cis isomerization of the azo group. The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with light of a specific wavelength (typically UV light). The reverse process, from cis back to trans, can be triggered by irradiation with a different wavelength (often visible light) or by thermal relaxation.

This photoisomerization induces a significant change in molecular geometry, which can be harnessed at a macroscopic level when the azo dye is incorporated into a larger system, such as a polymer or liquid crystal. This change allows for the development of optical switching devices where light can be used to control the properties of the material, such as its absorbance or refractive index. While specific studies on this compound in this context are not detailed, its fundamental azobenzene structure makes it a candidate for such applications.

"Smart materials" are materials that can sense and respond to environmental stimuli in a predictable and useful manner. The photo-induced isomerization of azo compounds like this compound provides a mechanism for creating light-responsive smart materials.

When incorporated into polymer networks or liquid crystals, the mechanical stress generated by the trans-cis isomerization can be used to induce changes in the material's shape, alignment, or surface topology. This principle can be applied to create:

Photo-actuators : Materials that bend, contract, or expand in response to light.

Tunable Surfaces : Surfaces whose wettability or adhesion can be controlled by light.

Drug Delivery Systems : Systems where the release of a therapeutic agent can be triggered by a light stimulus.

The deposition of organic molecules like this compound as thin films is crucial for their application in optics and electronics. The optical properties of a thin film, such as its refractive index and absorbance, are highly dependent on the molecular structure of the compound and the morphology of the film researchgate.netresearchgate.net.

By controlling the deposition process, it is possible to create highly ordered thin films where the orientation of the azo dye molecules can be manipulated. The photoisomerization capability of this compound could be used to create thin films with tunable optical properties. For example, irradiating the film with light could switch the molecules between their trans and cis states, leading to a measurable change in the film's refractive index or absorption spectrum. This property is highly desirable for applications in optical data storage, holography, and the fabrication of various optical components like filters and polarizers researchgate.net.

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound, featuring a hydroxyl group (a hydrogen bond donor and acceptor), an azo bridge, and a bromo-substituted aromatic ring, provides the potential for various non-covalent interactions that are fundamental to supramolecular chemistry. These interactions, including hydrogen bonding, π-π stacking, and halogen bonding, can direct the self-assembly of molecules into ordered supramolecular architectures.

While specific studies detailing the supramolecular self-assembly of this compound are not extensively documented, the principles of molecular recognition and self-assembly allow for postulations of its behavior. The phenol group is a strong hydrogen bond donor and can interact with the azo nitrogen atoms or the hydroxyl group of a neighboring molecule. The aromatic rings are capable of engaging in π-π stacking interactions, further stabilizing any assembled structure. Additionally, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has become an increasingly important tool in crystal engineering and the design of supramolecular assemblies. The interplay of these forces could potentially lead to the formation of various structures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Medicinal Chemistry and Biological Activity Studies

The field of medicinal chemistry has explored a vast array of phenolic and azo compounds for their therapeutic potential. Derivatives of this compound have been synthesized and evaluated for various biological activities, as detailed in the following sections.

The core structure of this compound serves as a scaffold that can be chemically modified to design new therapeutic agents. The presence of the phenol and bromophenyl groups allows for targeted modifications to enhance biological activity, selectivity, and pharmacokinetic properties. Drug design strategies often involve the synthesis of a series of derivatives where different functional groups are introduced at various positions on the aromatic rings. These derivatives are then screened for specific biological activities. The azo linkage is also a key feature, and its derivatives have been widely studied for their diverse biological properties.

The general approach in the therapeutic exploration of such compounds involves identifying a lead compound, in this case, a derivative of this compound, that exhibits a desired biological effect. Medicinal chemists then systematically alter the structure to improve its potency and reduce potential side effects. This process is guided by an understanding of how the molecule interacts with its biological target at a molecular level.

Research has been conducted on the anticancer activities of a series of 4-[(halophenyl)diazenyl]phenol derivatives, including this compound, against nasopharyngeal cancer (NPC) HK-1 cell lines scispace.com. The viability of the cultured cells was assessed using an MTS-based colorimetric assay.

In this study, this compound (referred to as compound 1c in the research) was synthesized and its anticancer activity was evaluated scispace.com. The results indicated that the halogen substituent on the phenyl ring influences the anticancer activity. The study also explored the anticancer potential of aspirinate derivatives of these phenols scispace.com.

Table 1: Anticancer Activity of this compound and Related Compounds against HK-1 Cell Lines

| Compound | Halogen Substituent | IC₅₀ (µM) scispace.com |

| 4-[(E)-(Fluorophenyl)diazenyl]phenol | Fluoro | 20.1 |

| 4-[(E)-(Chlorophenyl)diazenyl]phenol | Chloro | >50 |

| 4-[(E)-(Bromophenyl)diazenyl]phenol | Bromo | >50 |

| 4-[(E)-(Iodophenyl)diazenyl]phenol | Iodo | >50 |

| Cisplatin (Standard) | - | 5.8 |

| 5-Fluorouracil (Standard) | - | 2.5 |

Data sourced from a study on the anticancer activities of 4-[(halophenyl)diazenyl]phenol derivatives scispace.com.

The data suggests that among the tested halophenylazophenol derivatives, the fluoro-substituted compound showed the highest activity, although it was less potent than the standard chemotherapeutic agents, cisplatin and 5-fluorouracil. This compound showed lower activity against the HK-1 cell line under the tested conditions scispace.com.

While specific studies on the antimicrobial efficacy of this compound are limited, the broader classes of phenolic compounds and azo dyes have been extensively investigated for their antimicrobial properties. Phenolic compounds can exert antimicrobial action through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and damage to genetic material. Similarly, azo compounds have been reported to possess antibacterial and antifungal activities.

The therapeutic potential of derivatives containing a bromophenyl moiety against various microbes is an active area of research. For instance, certain brominated phenolic compounds isolated from marine organisms have demonstrated significant antimicrobial effects. The evaluation of this compound and its derivatives against a panel of clinically relevant bacteria and fungi would be a logical step in exploring its full therapeutic potential.

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cells. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. For the 4-[(halophenyl)diazenyl]phenol series, the anticancer activity was found to be dependent on the nature of the halogen substituent scispace.com. The study revealed that the presence of a fluorine atom at the para-position of the phenyl ring resulted in the highest anticancer activity against the HK-1 cell line among the halogenated derivatives scispace.com.

Development of Metal Complexes for Enhanced Biological Relevance

The inherent biological activities of phenolic compounds can be significantly enhanced through coordination with metal ions. The formation of metal complexes introduces novel structural motifs and alters the electronic properties of the parent ligand, which can lead to improved therapeutic potential. Research into the metal complexes of this compound and related structures has revealed promising antimicrobial and antioxidant activities.

The chelation of metal ions with ligands containing phenolic and azo moieties often leads to complexes with enhanced biological efficacy compared to the free ligand. For instance, transition metal complexes of ligands structurally similar to this compound have been synthesized and characterized. These complexes, involving metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II), have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The increased lipophilicity of the metal complexes facilitates their penetration through the lipid membranes of microorganisms, thereby increasing their bioavailability and efficacy.

Corrosion Inhibition Studies

The application of organic compounds as corrosion inhibitors for metals and alloys in aggressive environments is a subject of significant industrial and academic interest. This compound, with its electron-rich functional groups and aromatic systems, presents the potential for effective corrosion inhibition.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are pivotal in assessing the performance of corrosion inhibitors. Studies on analogous phenolic and azo compounds have demonstrated their ability to effectively mitigate the corrosion of mild steel in acidic media. These compounds act as mixed-type inhibitors, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions.

The inhibitory effect is concentration-dependent, with the inhibition efficiency generally increasing with the concentration of the inhibitor. The presence of heteroatoms (N, O) and π-electrons in the molecular structure of this compound facilitates its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorbed layer impedes the charge and mass transfer processes associated with corrosion.

| Technique | Parameter | Observation with Inhibitor | Inference |

| Potentiodynamic Polarization | Corrosion Current Density (Icorr) | Decreases | Reduction in corrosion rate |

| Corrosion Potential (Ecorr) | Minor shift | Mixed-type inhibition | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Formation of a protective layer |

| Double Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor on the surface |

The mechanism of corrosion inhibition by organic molecules is primarily attributed to their adsorption on the metal surface. The adsorption process can be described by various isotherm models, with the Langmuir adsorption isotherm often providing a good fit for the experimental data. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The adsorption of this compound on a metal surface is influenced by the nature of the metal, the corrosive medium, and the molecular structure of the inhibitor. The process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The standard free energy of adsorption (ΔG°ads) can be calculated from the Langmuir isotherm, providing insights into the spontaneity and strength of the adsorption process. Negative values of ΔG°ads indicate a spontaneous adsorption process.

| Adsorption Isotherm | Key Assumption | Parameters Obtained | Significance |

| Langmuir | Monolayer adsorption on a homogeneous surface | Adsorption-desorption equilibrium constant (Kads) | Indicates the strength of interaction between inhibitor and metal surface |

| Standard free energy of adsorption (ΔG°ads) | Determines the spontaneity and type of adsorption (physisorption/chemisorption) |

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the corrosion inhibition mechanism at the molecular level. DFT calculations can elucidate the relationship between the molecular structure of the inhibitor and its inhibition efficiency. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) can be correlated with the inhibitor's performance.

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE = ELUMO - EHOMO) implies higher reactivity of the inhibitor molecule. These theoretical studies complement experimental findings and aid in the rational design of more effective corrosion inhibitors. mdpi.com The planar geometry and the presence of electron-donating and accepting groups in this compound are expected to contribute to its strong adsorption and effective corrosion inhibition. nih.gov

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the electron-donating ability of the molecule. Higher values indicate better inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the electron-accepting ability of the molecule. Lower values suggest better inhibition. |

| ΔE (Energy Gap = ELUMO - EHOMO) | Indicates the reactivity of the inhibitor molecule. Smaller values suggest higher inhibition efficiency. |

| Dipole Moment (μ) | A higher dipole moment may lead to stronger electrostatic interactions with the metal surface. |

Catalysis Research

The versatile coordination chemistry of phenolic and azo compounds makes them attractive ligands in the field of catalysis. The electronic properties and steric hindrance of these ligands can be fine-tuned to influence the activity and selectivity of metal catalysts in various organic transformations.

This compound can act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and one of the azo nitrogen atoms. The resulting metal complexes can serve as catalysts in a range of reactions, including oxidation, reduction, and cross-coupling reactions. The electronic nature of the substituents on the phenyl rings can significantly impact the catalytic activity of the metal complex. The electron-withdrawing bromine atom in this compound can influence the electron density at the metal center, thereby modulating its catalytic properties.